1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one
Description
1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyridine scaffold substituted with a fluoro group at the 7-position and an acetyl group at the 3-position. This structure combines the electron-withdrawing properties of fluorine with the planar aromatic system of imidazo[1,2-a]pyridine, making it a promising candidate for pharmaceutical and materials science applications. The compound’s molecular formula is C₉H₇FN₂O, with a molecular weight of 178.17 g/mol and CAS number 1443145-91-2 . Fluorine’s electronegativity enhances metabolic stability and binding affinity in biological systems, while the ketone group allows for further functionalization via nucleophilic addition or condensation reactions .
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(7-fluoroimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)8-5-11-9-4-7(10)2-3-12(8)9/h2-5H,1H3 |
InChI Key |
CYOHHDZLETZQQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with suitable electrophiles under acidic conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the imidazo[1,2-a]pyridine core, followed by functional group modifications to introduce the fluorine atom and the ethanone group .
Chemical Reactions Analysis
Types of Reactions
1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Material Science: The compound is used in the design of novel materials with specific electronic properties.
Coordination Chemistry: It acts as a ligand in coordination complexes for catalysis and other applications.
Mechanism of Action
The mechanism of action of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for tailored applications. Below is a detailed comparison of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one with analogous compounds:
Structural Modifications and Substituent Effects
Biological Activity
1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine framework and a fluorine atom at the 7-position. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorine atom enhances its electronic properties, which may influence its reactivity and interactions with biological targets.
The molecular formula of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is C9H7FN2O, with a molecular weight of 178.16 g/mol. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H7FN2O |
| Molecular Weight | 178.16 g/mol |
| IUPAC Name | 1-(7-fluoroimidazo[1,2-a]pyridin-3-yl)ethanone |
| InChI | InChI=1S/C9H7FN2O/c1-6(13)8-5-11-9-4-7(10)2-3-12(8)9/h2-5H,1H3 |
| InChI Key | CYOHHDZLETZQQH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN=C2N1C=CC(=C2)F |
The biological activity of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core can modulate the activity of these targets, while the fluorine substitution enhances binding affinity and metabolic stability.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease processes.
- Receptor Modulation: It could modulate receptor activity, impacting various signaling pathways.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Anticancer Activity: Compounds derived from imidazo[1,2-a]pyridine have been reported to exhibit cytotoxic effects against cancer cell lines. For example, derivatives have shown inhibition of cell proliferation in breast and prostate cancer models.
- Antimicrobial Properties: Some imidazo[1,2-a]pyridine derivatives demonstrate antimicrobial activity against various pathogens, indicating potential applications in treating infectious diseases.
- Neuroprotective Effects: Certain derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting that modifications to the imidazo[1,2-a]pyridine structure can enhance neuroprotective properties.
Comparative Analysis
To understand the uniqueness of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one compared to similar compounds, a comparison with related structures is beneficial.
| Compound Name | Description |
|---|---|
| 2,2,2-Trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one | Similar structure with a trifluoromethyl group; potential for different biological interactions. |
| 3-Fluoroimidazo[1,2-a]pyridin-2-yl-phosphonates | Contains a phosphonate group; studied for biological activity and coordination chemistry. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
